A Comprehensive Technical Guide to the Synthesis and Characterization of 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
A Comprehensive Technical Guide to the Synthesis and Characterization of 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This guide provides an in-depth exploration of the synthesis and characterization of 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in the development of various pharmaceutical agents. Benzazepine derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed protocol and the scientific rationale behind the experimental choices.
Introduction: The Significance of the Benzazepine Scaffold
The 1-benzazepin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active molecules.[3] The introduction of a chloroacetyl group at the 7-position creates a versatile handle for further chemical modifications, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. The target molecule, 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, is of particular interest as a precursor for novel therapeutic agents targeting the central nervous system and other biological pathways.[4]
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic approach to 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves the Friedel-Crafts acylation of the parent lactam, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This strategy is advantageous due to the commercial availability of the starting material and the generally high efficiency of Friedel-Crafts reactions.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic approach for the target molecule.
The key transformation is the electrophilic aromatic substitution on the benzene ring of the benzazepinone core. The regioselectivity of this reaction is a critical consideration.
Synthesis Protocol: A Step-by-Step Guide
This section details the experimental procedure for the synthesis of 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one via Friedel-Crafts acylation.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | 4444-53-1 | C10H11NO | 161.20 |
| Chloroacetyl chloride | 79-04-9 | C2H2Cl2O | 112.94 |
| Aluminum chloride (anhydrous) | 7446-70-0 | AlCl3 | 133.34 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH2Cl2 | 84.93 |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 |
| Saturated sodium bicarbonate solution | 144-55-8 | NaHCO3 | 84.01 |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO4 | 120.37 |
Experimental Procedure
Step 1: Reaction Setup
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 equivalents) and anhydrous dichloromethane.
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Cool the suspension to 0 °C in an ice bath.
Step 2: Addition of Reagents
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In a separate flask, dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 equivalent) in anhydrous dichloromethane.
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Add this solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.
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In the dropping funnel, place chloroacetyl chloride (1.2 equivalents) dissolved in a small amount of anhydrous dichloromethane.
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Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes. The reaction is typically exothermic, and the temperature should be carefully monitored and maintained between 0-5 °C.
Step 3: Reaction Progression and Quenching
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After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
Step 4: Work-up and Isolation
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Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 5: Purification
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The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Diagram 2: Synthetic Workflow
Caption: Workflow for the synthesis of the target molecule.
Mechanistic Insights and Rationale
The synthesis proceeds via a classic Friedel-Crafts acylation mechanism.[5] Aluminum chloride, a strong Lewis acid, coordinates with the chloroacetyl chloride to form a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of the benzazepinone. The amide group (-NHCO-) is a moderately activating, ortho-, para-directing group. However, steric hindrance at the ortho-positions (C-6 and C-8) favors acylation at the para-position (C-7). The regioselectivity of Friedel-Crafts acylation on similar benzazepine systems has been shown to favor the C-7 or C-8 position.[6]
Characterization of 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will provide key information about the arrangement of protons in the molecule. Expected signals include those for the aromatic protons, the methylene protons of the chloroacetyl group, and the aliphatic protons of the seven-membered ring.
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¹³C NMR: The carbon NMR spectrum will confirm the number and types of carbon atoms present. Key signals will include the carbonyl carbons of the lactam and the chloroacetyl group, the aromatic carbons, and the aliphatic carbons.
Mass Spectrometry (MS):
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Mass spectrometry will be used to determine the molecular weight of the compound.[7] The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Infrared (IR) Spectroscopy:
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IR spectroscopy will identify the key functional groups present. Characteristic absorption bands are expected for the N-H stretch of the amide, the C=O stretch of the lactam and the ketone, and C-Cl stretch.
Expected Analytical Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (differentiating between those on the substituted ring), a singlet for the -CH₂Cl protons, and multiplets for the aliphatic protons of the benzazepine ring. The N-H proton of the lactam will likely appear as a broad singlet. |
| ¹³C NMR | Signals for the two carbonyl carbons (lactam and ketone), aromatic carbons (with distinct signals for substituted and unsubstituted carbons), the methylene carbon of the chloroacetyl group, and the aliphatic carbons of the seven-membered ring. |
| MS (EI) | Molecular ion peak (M⁺) at m/z 237, and an M+2 peak at m/z 239. Fragmentation patterns may include the loss of the chloroacetyl group. |
| IR (KBr) | N-H stretching vibration (~3200 cm⁻¹), C=O stretching vibrations for the lactam and ketone (~1680 cm⁻¹ and ~1660 cm⁻¹, respectively), aromatic C-H stretching (~3100-3000 cm⁻¹), and C-Cl stretching (~750-650 cm⁻¹). |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Chromatographic Analysis
Thin Layer Chromatography (TLC):
-
TLC is a quick and effective method to monitor the reaction progress and assess the purity of the final product. A suitable mobile phase (e.g., 30% ethyl acetate in hexanes) should be used to achieve good separation between the starting material, product, and any byproducts.
High-Performance Liquid Chromatography (HPLC):
-
HPLC can be used to determine the purity of the final compound with high accuracy. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like trifluoroacetic acid) is typically employed.
Diagram 3: Characterization Workflow
Caption: Analytical workflow for product characterization.
Safety Considerations
-
Aluminum chloride is corrosive and reacts violently with water. It should be handled in a dry environment and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chloroacetyl chloride is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be carried out in a fume hood.
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The quenching of the reaction with acidic water is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.
Conclusion
This guide provides a comprehensive overview of the synthesis and characterization of 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. The described Friedel-Crafts acylation protocol is a reliable method for the preparation of this valuable intermediate. Thorough characterization using a combination of spectroscopic and chromatographic techniques is crucial to ensure the identity and purity of the final product, which serves as a key building block for the discovery of new therapeutic agents.
References
- Meigh, J.-P. K. Benzazepines and their group 15 (P, As, Sb, and Bi) analogues. Science of Synthesis, 2004.
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Microwave-Assisted Synthesis of Benzo-fused Seven-membered Azaheterocycles. Ingenta Connect, 2013. [Link]
- Synthesis and CNS activity of 3-substituted 7-chloro-5-phenyl-1,3,4-benzotriazepin-2-ones.
- SYNTHESIS OF NOVEL BENZAZEPINE DERIVETIVE AND THERE BIOLOGICAL SCREENING. International Journal of Environmental Sciences.
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Lennon, M., et al. Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1, 1997. [Link]
- 7-(chloroacetyl)-1, 3, 4, 5-tetrahydro-2H-1-benzazepin-2-one, 1 gram. Achemica.
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Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing, 2020. [Link]
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Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube, 2016. [Link]
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